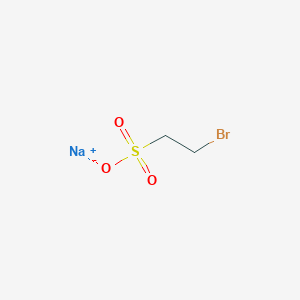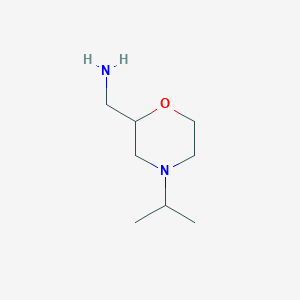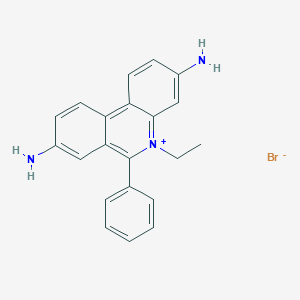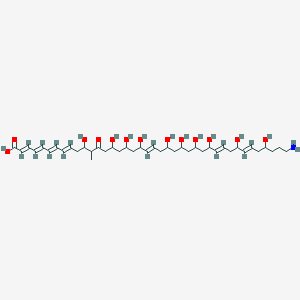
Tetrafibricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafibricin, also known as SB-204900, is a small molecule compound that has been developed as a potential treatment for metabolic disorders, such as type 2 diabetes and obesity. This compound is a selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis.
Aplicaciones Científicas De Investigación
Antiplatelet Activities
Tetrafibricin, a nonpeptidic fibrinogen inhibitor derived from microbial origins, demonstrates significant antiaggregation activities. It has been found effective in inhibiting human platelet aggregation induced by ADP, thrombin, or collagen. Its ability to inhibit platelet aggregation is confirmed by its blockade of GPIIb/IIIa receptors, an essential component in the platelet aggregation process. This quality of tetrafibricin makes it valuable for studying platelet aggregation inhibitors (Satoh, Yamashita, Kamiyama, & Arisawa, 1993).
GPIIb/IIIa Blockage in Solid Phase Binding Assay
Further research on tetrafibricin shows its competitive and selective blockage of fibrinogen receptors, particularly GPIIb/IIIa. Tetrafibricin competitively inhibited the binding of biotinylated fibrinogen to purified active GPIIb/IIIa. Its specificity for GPIIb/IIIa over other Arg-Gly-Asp-dependent integrins highlights its potential use in designing new models for fibrinogen receptor inhibitors (Satoh, Yamashita, Kamiyama, Watanabe, Steiner, Hadváry, & Arisawa, 1993).
Novel Fibrinogen Receptor Antagonist
As a fibrinogen receptor antagonist, tetrafibricin stands out for its strong inhibition of the binding of fibrinogen to its receptors. Its distinct physiological properties, different from known peptide fibrinogen receptor antagonists, give it a unique place in the realm of scientific research, especially in understanding the mechanisms of action of such antagonists (Kamiyama et al., 1993).
Structural Elucidation
The structural analysis of tetrafibricin reveals a unique combination of primary amine, conjugated tetraenoic acid, and polyhydroxy functionalities. Its biosynthetic relation to polyene macrolide antibiotics further adds to its interest in scientific research, particularly in the study of natural product chemistry and antibiotic development (Kamiyama et al., 1993).
High Selectivity for GPIIb/IIIa
Studies have shown that tetrafibricin exhibits high selectivity for GPIIb/IIIa, distinguishing it from other similar compounds. Its ability to inhibit platelet adhesion to fibrinogen and von Willebrand factor, without significantly affecting GPIIb/IIIa-independent cellular adhesions, underlines its specificity and potential as a selective therapeutic agent (Satoh, Kouns, Yamashita, Kamiyama, & Steiner, 1994).
Propiedades
Número CAS |
151705-56-5 |
|---|---|
Nombre del producto |
Tetrafibricin |
Fórmula molecular |
C41H67NO13 |
Peso molecular |
782 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,20E,30E,34E)-40-amino-11,15,17,19,23,25,27,29,33,37-decahydroxy-12-methyl-13-oxotetraconta-2,4,6,8,20,30,34-heptaenoic acid |
InChI |
InChI=1S/C41H67NO13/c1-29(39(52)20-7-5-3-2-4-6-8-21-41(54)55)40(53)28-38(51)27-37(50)25-34(47)18-11-17-33(46)24-36(49)26-35(48)23-32(45)16-10-15-30(43)13-9-14-31(44)19-12-22-42/h2-11,13,16,18,21,29-39,43-52H,12,14-15,17,19-20,22-28,42H2,1H3,(H,54,55)/b3-2+,6-4+,7-5+,13-9+,16-10+,18-11+,21-8+ |
Clave InChI |
BIOWDMWPQOMXJO-YHYSRAEPSA-N |
SMILES isomérico |
CC(C(C/C=C/C=C/C=C/C=C/C(=O)O)O)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CCCN)O)O)O)O)O)O)O)O)O |
SMILES |
CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O |
SMILES canónico |
CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O |
Sinónimos |
tetrafibricin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



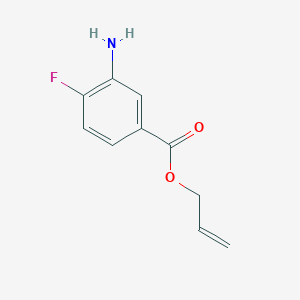
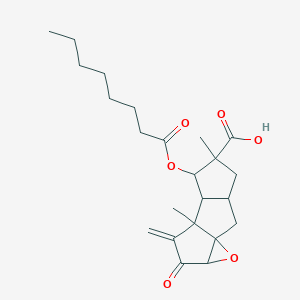
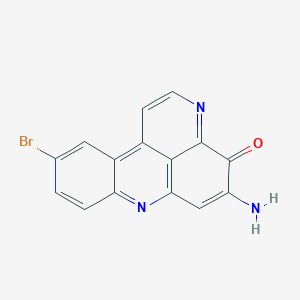
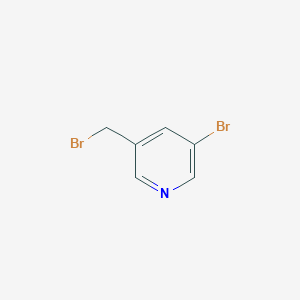
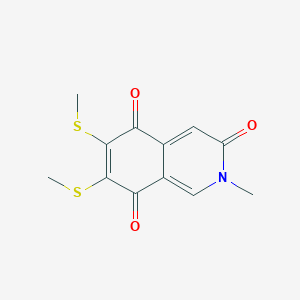
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)
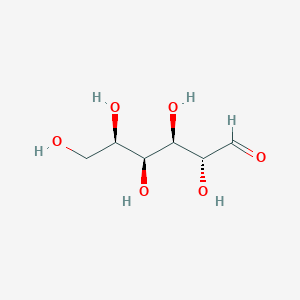
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)
